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Compound Name: 2,4-Difluoroaniline hydrochloride
CAS No.: 57491-43-7
Cat. No.: B1259902
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Executive Summary

2,4-Difluoroaniline hydrochloride (2,4-DFA-HCI) serves as a critical fluorinated building block
in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), fluoroquinolone antibiotics,
and triazole antifungals. While the free base (2,4-difluoroaniline) is the reactive species in
nucleophilic substitutions, the hydrochloride salt is frequently preferred for raw material
sourcing due to its enhanced oxidative stability and crystalline handling properties.

This guide provides a technical roadmap for utilizing 2,4-DFA-HCI, focusing on its conversion to
reactive intermediates, specific application in Diflunisal and Tosufloxacin synthesis, and
validated analytical protocols.

Chemical Profile & Specifications

The introduction of fluorine atoms at the 2- and 4-positions of the aniline ring significantly alters
the electronic landscape of the molecule. The fluorine atoms exert a strong inductive
withdrawal (-1) effect, reducing the basicity of the amine compared to aniline, while
simultaneously deactivating the ring towards electrophilic attack but activating it for nucleophilic
aromatic substitution (SnAr) at the 5-position (relative to the amine).
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Specification

Notes

Compound Name

2,4-Difluoroaniline

Hydrochloride

Stable salt form

Free Base CAS

367-25-9

Liquid at RT (mp -7.5°C)

Solid, white to off-white

Salt CAS 1218967-06-6 (Generic HCI)

crystals
Molecular Weight 165.57 g/mol (HCI salt) Free base: 129.11 g/mol
Solubility Water (High), Methanol (High) Free base is lipophilic

) ) Less basic than aniline (pKa

pKa ~3.26 (Conjugate acid)

~4.[1]6)

. o N Store under inert gas; protect

Stability Hygroscopic; Air-sensitive

from light

Strategic Pharmaceutical Applications
Synthesis of Diflunisal (NSAID)

Diflunisal is a salicylic acid derivative where the acetyl group of aspirin is replaced by a

difluorophenyl ring, increasing potency and duration of action. 2,4-Difluoroaniline is the source

of this hydrophobic aryl tail.[2]

e Mechanism: The synthesis typically proceeds via a Gomberg-Bachmann or Sandmeyer-type

reaction. The 2,4-DFA is diazotized to form a diazonium salt, which is then coupled with

benzene or anisole.

o Key Transformation: 2,4-DFA

Diazonium Salt
Biaryl Intermediate

Diflunisal.

Synthesis of Tosufloxacin (Fluoroquinolone Antibiotic)
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Tosufloxacin is a broad-spectrum antibiotic. 2,4-Difluoroaniline is used to construct the N-1 aryl
substituent of the naphthyridine core.

e Mechanism: The 2,4-DFA acts as a nucleophile, reacting with an ethoxymethylene malonate
or similar diester derivative (e.g., ethyl 2-(ethoxymethylene)-3-oxo-3-(pyridin-2-
yl)propanoate) followed by cyclization (Gould-Jacobs reaction).

o Key Transformation: 2,4-DFA + EMME Derivative

Enamine Intermediate
Cyclization

Tosufloxacin Core.

Agrochemicals & Antifungals

The 2,4-difluorophenyl moiety is a "privileged structure" in triazole antifungals (e.g.,
Fluconazole, Voriconazole), often introduced via 1-bromo-2,4-difluorobenzene, which can be
derived from 2,4-DFA via Sandmeyer bromination.

Experimental Protocols
Protocol A: Liberation of Free Base from HCI Salt

Rationale: Many palladium-catalyzed couplings (Buchwald-Hartwig) or nucleophilic additions
require the free amine. The HCI salt must be neutralized immediately prior to use to prevent
oxidation.

Materials:

2,4-Difluoroaniline HCI (10.0 mmol)

Sodium Hydroxide (1M aqueous solution)

Dichloromethane (DCM) or Ethyl Acetate

Brine (Sat. NaCl)

Procedure:
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 Dissolution: Suspend 1.65 g of 2,4-DFA-HCI in 20 mL of water. Stir until fully dissolved (pH
will be acidic).

e Neutralization: Slowly add 1M NaOH (approx. 11-12 mL) dropwise while monitoring pH.
Adjust to pH > 10. The solution will become turbid as the free base oil separates.

» Extraction: Extract the aqueous mixture with DCM (3 x 15 mL).

e Drying: Combine organic layers, wash with brine (10 mL), and dry over anhydrous

o Concentration: Filter and concentrate under reduced pressure (Rotavap) at 30°C.

 Yield: Expect ~1.2 g of pale yellow oil. Use immediately.

Protocol B: Diazotization & Biaryl Coupling (Diflunisal
Pathway)

Rationale: This protocol demonstrates the conversion of the amine to a diazonium species, a
versatile intermediate for biaryl synthesis.

Materials:

2,4-Difluoroaniline (Free base from Protocol A)

Sodium Nitrite (

)

Hydrochloric Acid (conc.)

Benzene (or Anisole for safer alternative)

Copper powder (Catalyst)

Procedure:
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Diazotization: Dissolve 2,4-DFA (10 mmol) in 10 mL water and 2.5 mL conc. HCI. Cool to 0O-

5°C in an ice bath.
e Add a solution of

(0.75 g in 2 mL water) dropwise, maintaining temp < 5°C. Stir for 20 min. (Check for excess
nitrite with starch-iodide paper).

e Coupling (Gomberg-Bachmann): Add the cold diazonium solution to a mixture of Benzene
(20 mL) and Copper powder (1.0 g) at 0°C.

e Reaction: Allow the mixture to warm to room temperature and then reflux for 2 hours.
Nitrogen gas evolution indicates reaction progress.

o Workup: Filter off copper. Wash organic layer with 1M NaOH (to remove phenolic
byproducts) and water. Dry and concentrate to obtain 2,4-difluorobiphenyl.

Visual Workflows
Diagram 1: Diflunisal Synthesis Pathway

This flowchart illustrates the transformation of 2,4-Difluoroaniline into the anti-inflammatory
drug Diflunisal.

NaNO2, HCI Benzene, Cu Oxidation &
2,4-Difluoroaniline 0-5°C »| Diazonium Salt (Gomberg-Bachmann) > 2,4-Difluorobiphenyl Ac20,AICI3 | Acetylated Intermediate Hydrolysis > Diflunisal
(Starting Material) "1 (ntermediate) (Coupled Product) = (Friedel-Crafts) (Final API)

Click to download full resolution via product page

Caption: Synthesis of Diflunisal via diazotization of 2,4-Difluoroaniline and subsequent biaryl
coupling.

Diagram 2: Salt-to-Base Conversion Workflow

A critical preparation step for utilizing the stable HCI salt in nucleophilic applications.
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(Dry (Na2s04) & Evaporate)

eady for Coupling

2.,4-Difluoroaniline Free Base
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Click to download full resolution via product page

Caption: Protocol for converting the stable HCI salt into the reactive free base form.

Analytical Quality Control
HPLC Method (Reverse Phase)

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 pm)

e Mobile Phase A: 0.1% Phosphoric Acid in Water
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o Mobile Phase B: Acetonitrile

e Gradient: 10% B to 90% B over 15 minutes.
e Flow Rate: 1.0 mL/min

e Detection: UV @ 254 nm

e Retention Time: ~7.5 min (varies by column). The difluoro substitution makes it elute later
than aniline but earlier than dichloroaniline.

NMR Identification ( -NMR, 400 MHz, )

e 3.6 ppm: Broad singlet (2H,
) — Disappears on
shake.
e 6.7 - 6.9 ppm: Multiplets (3H, Aromatic protons). The coupling patterns are complex due to
and
coupling.
Safety & Toxicology
Hazard Class: Toxic (6.1)

» Methemoglobinemia: Like many anilines, 2,4-DFA can oxidize hemoglobin to
methemoglobin, reducing oxygen transport. Symptoms include cyanosis (blue skin/lips).

» Skin Absorption: Highly toxic via dermal route. Double gloving (Nitrile) is mandatory.

o First Aid: In case of exposure, administer oxygen.[3] Methylene blue is the specific antidote
for methemoglobinemia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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